molecular formula C12H13N3O B13215437 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one

5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one

Cat. No.: B13215437
M. Wt: 215.25 g/mol
InChI Key: FDZHQCQASOFRIO-UHFFFAOYSA-N
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Description

5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is a heterocyclic compound that contains both pyrrole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrole derivative with a suitable acylating agent followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the detailed molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is unique due to its dicyclopropyl groups, which can impart distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5,7-dicyclopropyl-2,6-dihydropyrrolo[3,4-d]pyridazin-1-one

InChI

InChI=1S/C12H13N3O/c16-12-9-8(5-13-15-12)10(6-1-2-6)14-11(9)7-3-4-7/h5-7,14H,1-4H2,(H,15,16)

InChI Key

FDZHQCQASOFRIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C=NNC(=O)C3=C(N2)C4CC4

Origin of Product

United States

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